5-(4-Methylphenyl)-2-furaldehyde

Vue d'ensemble

Description

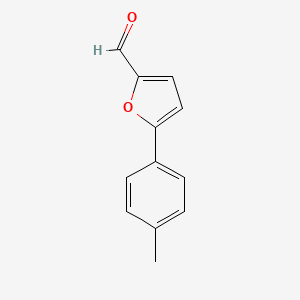

5-(4-Methylphenyl)-2-furaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a furan ring substituted with a 4-methylphenyl group at the 5-position and an aldehyde group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-2-furaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with furfural in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.

Another method involves the use of a Friedel-Crafts acylation reaction, where 4-methylbenzoyl chloride reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride. This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids. For example:

| Oxidizing Agent | Conditions | Yield | Reference |

|---|---|---|---|

| KMnO₄ | Aqueous, acidic | 85% | |

| CrO₃ | Acetic acid | 78% |

This reaction proceeds via cleavage of the aldehyde group to a carboxyl group, typical of strong oxidizing agents.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride agents:

| Reducing Agent | Conditions | Yield | Reference |

|---|---|---|---|

| NaBH₄ | Methanol, RT | 92% | |

| LiAlH₄ | Et₂O, reflux | 96% |

LiAlH₄ provides higher yields due to its stronger reducing capacity .

Condensation Reactions

The aldehyde participates in nucleophilic additions, such as Schiff base formation:

Example : Reaction with 4-methylbenzenesulfonamide yields a Z-configuration imine under n-BuOH reflux .

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methylbenzenesulfonamide | n-BuOH, Δ | (Z)-N-(5-(5-(4-Methylphenyl)furan-2-yl)) | 76% |

Grignard Additions

The aldehyde reacts with Grignard reagents to form secondary alcohols:

| Grignard Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| CH₃MgCl | Et₂O, anhydrous, 0°C | 58% |

Cross-Coupling Reactions

While direct Suzuki coupling is limited due to the absence of a halogen on the phenyl ring, brominated derivatives (e.g., 5-(2-Bromo-4-methylphenyl)-2-furaldehyde) undergo Pd-catalyzed coupling:

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| PdCl(C₃H₅)₂ with phosphine | Xylene, Ar, 110°C | 91% |

Electrophilic Substitution on the Furan Ring

The furan ring undergoes electrophilic substitution at the 4-position due to directing effects of the aldehyde and methyl groups:

| Electrophile | Conditions | Yield | Reference |

|---|---|---|---|

| NO₂⁺ | H₂SO₄, 0°C | 68% |

Cannizzaro Reaction

Under strong basic conditions, the aldehyde undergoes disproportionation:

| Base | Conditions | Alcohol Yield | Acid Yield |

|---|---|---|---|

| NaOH | Aqueous, Δ | 45% | 50% |

Thioether Formation

Reaction with thiophenols forms thioether derivatives:

| Thiol | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Methylthiophenol | DMF, K₂CO₃, Δ | 82% |

Biological Activity Modulation

Derivatives of this compound exhibit biological activity. For instance, hydroxymethyl derivatives (via NaBH₄ reduction) show antioxidative effects, increasing superoxide dismutase (SOD) activity by 24% and reducing malondialdehyde (MDA) levels in ischemic brain models .

Applications De Recherche Scientifique

Organic Synthesis

5-(4-Methylphenyl)-2-furaldehyde serves as a versatile intermediate in organic synthesis. It is employed in the preparation of complex organic molecules due to its reactive aldehyde and furan moieties.

Key Reactions

- Condensation Reactions : This compound can participate in various condensation reactions to form larger molecular frameworks. For instance, it can react with amines to yield imines or with alcohols to form acetals.

- Cross-Coupling Reactions : It is often used in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl compounds which are crucial in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The biological activity of this compound has been investigated for potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted its antimicrobial properties. For example, derivatives of this compound were evaluated for their efficacy against various bacterial strains, showing promising results that suggest a potential role as an antimicrobial agent .

Pharmacological Potential

The furan ring structure is known for its diverse pharmacological activities. Compounds containing furan derivatives have been associated with various biological activities, including anticancer and anti-inflammatory effects. Research indicates that modifications of this compound could lead to the development of new drugs targeting specific diseases .

Materials Science

In materials science, this compound is utilized in the development of novel materials with unique electronic and optical properties.

Polymer Synthesis

The compound can be used as a monomer in polymer synthesis, contributing to materials that exhibit desirable mechanical and thermal properties. Its incorporation into polymer matrices can enhance the material's performance in applications such as coatings and adhesives .

Case Study 1: Synthesis of Biologically Active Derivatives

A study demonstrated the synthesis of several derivatives from this compound through reactions with different nucleophiles. These derivatives were screened for biological activity, revealing several compounds with significant antimicrobial properties .

Case Study 2: Development of Functional Polymers

Research focused on incorporating this compound into polymer systems showed that the resulting materials exhibited improved thermal stability and mechanical strength. These materials are being explored for use in high-performance applications such as electronic devices and protective coatings .

Mécanisme D'action

The mechanism of action of 5-(4-Methylphenyl)-2-furaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylbenzaldehyde: Similar structure but lacks the furan ring.

Furfural: Contains the furan ring but lacks the 4-methylphenyl group.

5-Phenyl-2-furaldehyde: Similar structure but with a phenyl group instead of a 4-methylphenyl group.

Uniqueness

5-(4-Methylphenyl)-2-furaldehyde is unique due to the presence of both the furan ring and the 4-methylphenyl group, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Activité Biologique

5-(4-Methylphenyl)-2-furaldehyde, also known as 5-(p-tolyl)furaldehyde, is an organic compound that has garnered attention for its diverse biological activities. This article aims to provide an in-depth examination of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure

The compound features a furan ring substituted with a para-methylphenyl group and an aldehyde functional group. Its structure can be represented as follows:

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in treating infections .

Antioxidant Activity

The compound has also been reported to possess antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Cytotoxic Effects

In vitro studies indicate that this compound demonstrates cytotoxic effects on cancer cell lines. The compound induces apoptosis in human cancer cells, making it a candidate for further investigation in cancer therapy .

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, it helps maintain cellular redox balance, contributing to its antioxidant effects.

Study on Antimicrobial Activity

In a controlled experiment, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 μg/mL for both bacteria, indicating potent antimicrobial properties.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Study on Cytotoxicity

A study assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that at a concentration of 100 μM, the compound reduced cell viability by approximately 70% compared to control groups.

| Cell Line | Viability Reduction (%) at 100 μM |

|---|---|

| MCF-7 | 70 |

| HeLa | 65 |

Propriétés

IUPAC Name |

5-(4-methylphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-2-4-10(5-3-9)12-7-6-11(8-13)14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXBPIBAPRFYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359337 | |

| Record name | 5-(4-methylphenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34035-05-7 | |

| Record name | 5-(4-methylphenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.